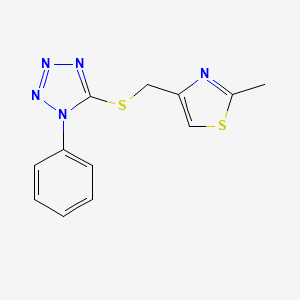

2-methyl-4-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-methyl-4-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazole” is a complex organic molecule. It contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom . The tetrazole ring is attached to a phenyl group, a thiazole ring, and a methyl group . Tetrazole derivatives are known to play a significant role in medicinal and pharmaceutical applications .

Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes . This compound shows a strong negative inductive effect (−I electron withdrawing) and weak positive mesomeric effect (+M electron releasing) .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks . It involves exothermic reactions with reducing agents .Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposure to shock, fire, and heat on friction . Tetrazole dissolves in water, acetonitrile, etc .Mechanism of Action

Thiazoles

are a type of organic compound that includes a five-membered ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Tetrazoles

, on the other hand, are synthetic organic compounds that consist of a five-membered aromatic ring with four nitrogen atoms and one carbon atom . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values. Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-4-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazole in lab experiments is its potential to target specific enzymes and signaling pathways. This makes it a useful tool for studying the mechanisms of various diseases. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several future directions for research on 2-methyl-4-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazole. One direction is to further investigate its potential as a cancer treatment. Another direction is to study its effects on other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 2-methyl-4-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazole involves a multi-step reaction process. The first step involves the synthesis of 2-methyl-4-thiazolylacetonitrile, which is then reacted with phenyl isothiocyanate to form 2-methyl-4-phenylthiazol-5-ylmethyl isothiocyanate. This compound is then reacted with sodium azide to form the final product, this compound.

Scientific Research Applications

2-methyl-4-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazole has been extensively studied for its potential biological and medicinal properties. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and bacterial infections. It has also been studied for its anti-diabetic and anti-hypertensive effects.

Safety and Hazards

Tetrazoles are known to be hazardous. They can decompose and emit toxic nitrogen fumes when heated . They can also react vigorously with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can undergo reaction with few active metals and produce new compounds which are explosives to shocks .

properties

IUPAC Name |

2-methyl-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5S2/c1-9-13-10(7-18-9)8-19-12-14-15-16-17(12)11-5-3-2-4-6-11/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQAHIFRRRSGOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CSC2=NN=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-butylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2616049.png)

![3-methyl-2-oxo-N-(1-(thiazol-2-yl)piperidin-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2616055.png)

![2-(3-benzenesulfonamidobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2616064.png)